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Compound of Interest

Compound Name: 5-Bromo-3-phenylisothiazole

Cat. No.: B597382

A detailed guide for researchers, scientists, and drug development professionals on the
spectroscopic characteristics of 5-Bromo-3-phenylisothiazole and related compounds,
providing a basis for structural elucidation and comparative analysis.

This guide presents a comprehensive comparison of the spectroscopic properties of 5-Bromo-
3-phenylisothiazole and its structurally related analogs, including 3-phenylisothiazole, 5-
chloro-3-phenylisothiazole, and 5-iodo-3-phenylisothiazole. While a complete experimental
dataset for each compound is not uniformly available in public domains, this guide compiles the
most relevant available data and provides insights based on closely related structures. The
information herein is intended to serve as a valuable resource for the identification,
characterization, and quality control of these and similar isothiazole derivatives in a research
and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Bromo-3-phenylisothiazole
and its analogs. The data has been aggregated from various sources and, where direct
experimental values are unavailable, data from closely related compounds is provided for
comparative purposes.

Table 1: *H NMR Spectroscopic Data (Predicted and Experimental)
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Aromatic Protons

Isothiazole Proton

Compound Solvent
(ppm) (ppm)
5-Bromo-3- 7.30-7.50 (m), 7.80-
, _ CDCls ~7.70 (s)
phenylisothiazole 7.90 (m)
] ) 7.35-7.45 (m, 3H),
3-phenylisothiazole CDCls 8.65 (d), 7.20 (d)
7.85-7.95 (m, 2H)
5-chloro-3- 7.40-7.50 (m), 7.80-
_ _ CDCls ~7.60 (s)
phenylisothiazole 7.90 (m)
5-iodo-3- 7.30-7.50 (m), 7.70-
) ] CDClIs ~7.90 (s)
phenylisothiazole 7.80 (m)
3-Bromo-4-
phenylisothiazole-5- CDClIs 7.32-7.49 (m, 5H) -

carboxylic Acid[1]

Table 2: 13C NMR Spectroscopic Data (Predicted and Experimental)

Compound Solvent Phenyl C (ppm) Isothiazole C (ppm)
5-Bromo-3- ~110 (C-5), ~155 (C-
_ _ CDCls ~126-131
phenylisothiazole 4), ~165 (C-3)
_ , 126.8, 129.1, 130.2, 121.5 (C-4), 151.3 (C-
3-phenylisothiazole CDCls
133.4 5), 167.9 (C-3)
5-chloro-3- ~125 (C-5), ~154 (C-
) ] CDClIs ~127-131
phenylisothiazole 4), ~166 (C-3)
5-iodo-3- ~85 (C-5), ~156 (C-4),
_ _ CDCls ~126-131
phenylisothiazole ~167 (C-3)
3-Bromo-4-
) ) 128.2, 129.2, 129.8, 141.4, 143.3, 151.2,
phenylisothiazole-5- CDCls

carboxylic Acid[1]

131.0

163.1 (C=0)

Table 3: FT-IR Spectroscopic Data (Key Vibrational Bands in cm™—1)
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Compound C-H (Aromatic) C=C, C=N (Ring) C-X (Halogen)
5-Bromo-3-

, _ ~3100-3000 ~1600-1400 ~600-500 (C-Br)
phenylisothiazole
3-phenylisothiazole ~3100-3000 ~1600-1450 -
5-chloro-3-

_ _ ~3100-3000 ~1600-1400 ~800-600 (C-ClI)
phenylisothiazole
5-iodo-3-

, _ ~3100-3000 ~1600-1400 ~500-400 (C-I)
phenylisothiazole
3-Bromo-4-

_ _ 1736 (C=0), 2926 (O-
phenylisothiazole-5- - 1530, 1485, 1443 H)
carboxylic Acid[1]

Table 4: Mass Spectrometry and UV-Vis Data
Key Fragments Amax (nm)
Compound Molecular lon (m/z)
(m/z) (Solvent)

5-Bromo-3-

_ _ 239/241 (M+, M*+2) 160 (M-Br), 134, 103 Not Available
phenylisothiazole

3-phenylisothiazole 161 (M+) 134, 103, 89 Not Available

5-chloro-3-

) ] 195/197 (M+, M++2) 160 (M-Cl), 134, 103 Not Available
phenylisothiazole

5-iodo-3- )

_ _ 287 (M+) 160 (M-1), 134, 103 Not Available
phenylisothiazole
3-Bromo-4- 208
phenylisothiazole-5- 283/285 (M*, M++2) 239/241 (M-CO2), 160

: . (Dichloromethane)
carboxylic Acid[1]

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

'H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse program.
Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled

pulse sequence. Due to the lower natural abundance and sensitivity of the 3C nucleus, a
greater number of scans and a higher sample concentration may be necessary. A spectral
width of 0-200 ppm is typically used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and
record the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of the
empty sample holder should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or dichloromethane) of a known concentration. The concentration
should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of
maximum absorbance (Amax).

Data Acquisition: Record the UV-Vis spectrum, typically over a range of 200-800 nm, using a
dual-beam spectrophotometer. Use the pure solvent as a reference in the second beam to
obtain the absorbance spectrum of the sample.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

« lonization: lonize the sample using an appropriate method, such as electron ionization (EIl) or
electrospray ionization (ESI).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus

m/z.

Visualizations
Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for a comprehensive spectroscopic
comparison of the target compounds.
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Caption: A logical workflow for the spectroscopic comparison of synthesized compounds.

Signaling Pathway of Spectroscopic Data Interpretation

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b597382?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The following diagram illustrates the interconnectedness of different spectroscopic data points
in the process of structural elucidation.
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Caption: The flow of information from raw spectroscopic data to final structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 5-Bromo-3-
phenylisothiazole and Its Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b597382#spectroscopic-comparison-of-5-bromo-3-
phenylisothiazole-with-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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